molecular formula C18H24N4O2 B2521605 N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide CAS No. 2127295-30-9

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide

Cat. No.: B2521605
CAS No.: 2127295-30-9
M. Wt: 328.416
InChI Key: DAYMXDMIQOYTHX-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-10-22(11-14(2)24-13)16-6-5-15(9-20-16)17(23)21-18(12-19)7-3-4-8-18/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYMXDMIQOYTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through substitution reactions.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Cyclopentyl Group Addition: The cyanocyclopentyl group is added through a series of reactions involving nitrile formation and cyclization.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other Pyridine Carboxamides: Compounds with the pyridine carboxamide core but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for specific applications.

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